ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl ring, and a thiazinanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with a cyclopropylamine derivative, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can be compared with other similar compounds, such as:
- Ethyl 4-(((4-chlorophenyl)sulfonyl)amino)benzoate
- Ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate
- Ethyl 4-{[(2Z)-3-[(2-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C23H22ClN3O4S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
ethyl 4-[[6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H22ClN3O4S/c1-2-31-22(30)14-3-7-17(8-4-14)26-23-27(18-11-12-18)20(28)13-19(32-23)21(29)25-16-9-5-15(24)6-10-16/h3-10,18-19H,2,11-13H2,1H3,(H,25,29) |
InChI Key |
DDOVOXDVIYJQCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl)C4CC4 |
Origin of Product |
United States |
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